2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride
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Overview
Description
2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride is a heterocyclic compound with a molecular weight of 211.69 g/mol . It is a derivative of imidazo[1,2-a]pyridine, which is known for its broad range of chemical and biological properties . This compound is used in various scientific research applications due to its unique structure and reactivity.
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, have been known to interact with a broad range of targets, including enzymes like cholinesterase and transporters like EAAT3 .
Mode of Action
Imidazole derivatives have been reported to show a wide range of biological activities, suggesting diverse modes of action . For instance, some imidazole derivatives inhibit enzymes like cholinesterase , while others inhibit transporters like EAAT3 .
Biochemical Pathways
Given the broad range of targets that imidazole derivatives can interact with, it is likely that multiple biochemical pathways could be affected .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α-bromoketones in the presence of a base . The reaction conditions often involve the use of solvents like toluene and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. This typically involves scaling up the laboratory procedures and ensuring the reactions are efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine ring.
Substitution: It can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine ring .
Scientific Research Applications
2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms, known for its broad range of biological activities.
Pyridine: A six-membered ring with one nitrogen atom, commonly used in pharmaceuticals and agrochemicals.
Imidazo[1,2-a]pyridine: The parent compound of 2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride, known for its diverse chemical reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .
Properties
IUPAC Name |
2-propan-2-ylimidazo[1,2-a]pyridin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c1-7(2)9-10(11)13-6-4-3-5-8(13)12-9;/h3-7H,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXMFFNKFBQSJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N2C=CC=CC2=N1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138210-70-3 |
Source
|
Record name | 2-(propan-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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